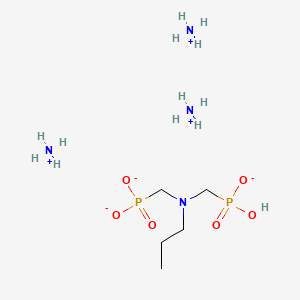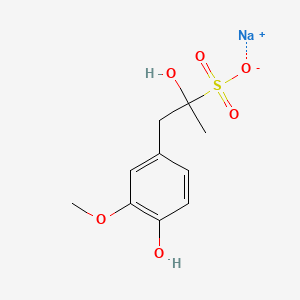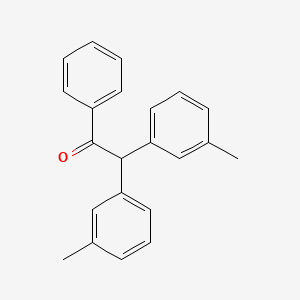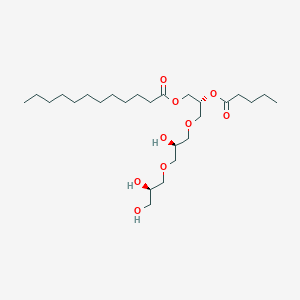
Triglycerol pentalaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triglycerol pentalaurate is a compound belonging to the class of polyglycerol esters. It is synthesized by esterifying triglycerol with lauric acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triglycerol pentalaurate is synthesized through the esterification of triglycerol with lauric acid. The reaction typically involves heating triglycerol and lauric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is heated in large reactors, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Triglycerol pentalaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lauric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound back to its alcohol and fatty acid components.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed
Oxidation: Lauric acid and other oxidation products.
Reduction: Glycerol and lauric acid.
Hydrolysis: Glycerol and lauric acid.
Wissenschaftliche Forschungsanwendungen
Triglycerol pentalaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of emulsions and as a stabilizer for biological samples.
Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.
Industry: Utilized in the production of cosmetics, food products, and pharmaceuticals due to its emulsifying and stabilizing properties
Wirkmechanismus
The mechanism of action of triglycerol pentalaurate involves its ability to interact with cell membranes and disrupt their integrity. This is achieved through its surfactant properties, which allow it to insert into lipid bilayers and increase membrane permeability. This disruption can lead to cell lysis and death, making it effective against various microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triglycerol monolaurate
- Triglycerol dilaurate
- Triglycerol trilaurate
Uniqueness
Triglycerol pentalaurate is unique due to its higher degree of esterification, which enhances its surfactant properties compared to its mono-, di-, and trilaurate counterparts. This makes it more effective in applications requiring strong emulsifying and stabilizing properties .
Eigenschaften
CAS-Nummer |
72347-88-7 |
|---|---|
Molekularformel |
C26H50O9 |
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-pentanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C26H50O9/c1-3-5-7-8-9-10-11-12-13-15-25(30)34-21-24(35-26(31)14-6-4-2)20-33-19-23(29)18-32-17-22(28)16-27/h22-24,27-29H,3-21H2,1-2H3/t22-,23-,24-/m1/s1 |
InChI-Schlüssel |
RNUFZCXHBHHJGV-WXFUMESZSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](COC[C@@H](COC[C@@H](CO)O)O)OC(=O)CCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)OC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



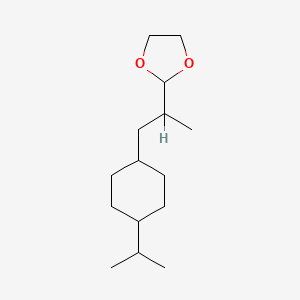
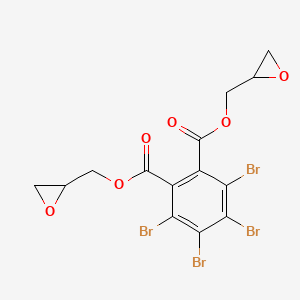
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
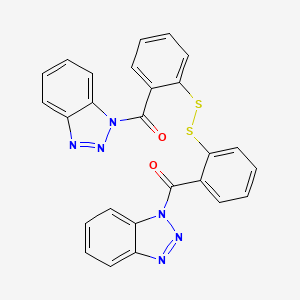
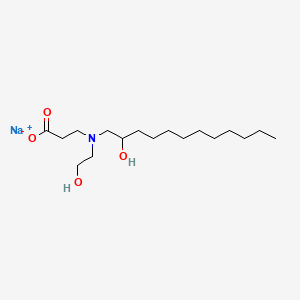
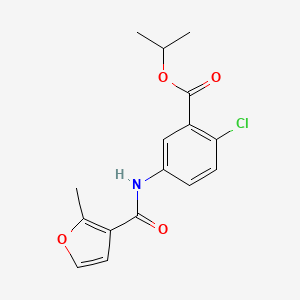
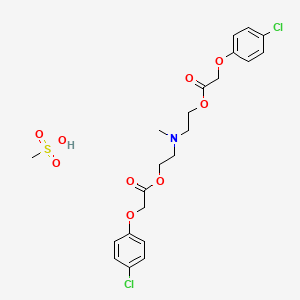
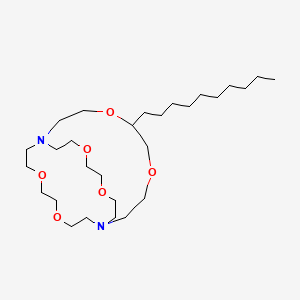
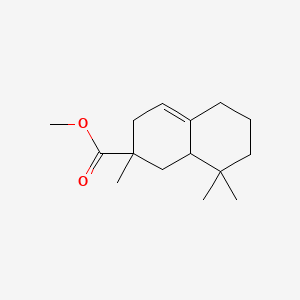
![Methyl 2-[(3,7-dimethyloctylidene)amino]benzoate](/img/structure/B12685193.png)
